5-Methyl-2-phenyl-2-hexenal

Catalog No.
S8141247
CAS No.
188829-73-4
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-phenyl-2-hexenal

CAS Number

188829-73-4

Product Name

5-Methyl-2-phenyl-2-hexenal

IUPAC Name

(E)-5-methyl-2-phenylhex-2-enal

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-

InChI Key

YURDCJXYOLERLO-LCYFTJDESA-N

SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

CC(C)C/C=C(/C=O)\C1=CC=CC=C1

(2E)-5-methyl-2-phenylhex-2-enal is a member of phenylacetaldehydes.

5-Methyl-2-phenyl-2-hexenal is an organic compound with the molecular formula C13H16OC_{13}H_{16}O and a molecular weight of approximately 188.27 g/mol. It is also known by various names, including 2-phenyl-5-methyl-2-hexenal and alpha-(3-methylbutylidene) benzeneacetaldehyde . This compound appears as a clear, pale yellow liquid with a sweet, chocolate-like odor, making it notable in flavoring applications .

Typical of aldehydes and alkenes. Key reactions include:

  • Aldol Condensation: This compound can participate in aldol reactions with other carbonyl compounds under basic conditions, leading to larger β-hydroxy aldehydes or ketones.
  • Hydrogenation: The double bond in the compound can be hydrogenated to yield saturated alcohols or aldehydes.
  • Oxidation: As an aldehyde, it can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide .

5-Methyl-2-phenyl-2-hexenal has been studied for its biological effects, particularly as a flavoring agent. A subchronic toxicity study in rats indicated that while the compound is generally safe at low doses, higher doses may lead to adverse effects on liver function and organ size . Additionally, it has been noted for potential skin irritation and allergic reactions upon contact .

Several methods exist for synthesizing 5-Methyl-2-phenyl-2-hexenal:

  • Aldol Condensation: The compound can be synthesized through the aldol condensation of 3-methylbutanal and benzaldehyde under acidic or basic conditions.
  • Isomerization: The isomerization of simpler alkenes or aldehydes can also yield this compound.
  • Synthetic Routes Using Catalysts: Transition metal catalysts may facilitate the formation of this compound from simpler precursors in more complex synthetic pathways .

5-Methyl-2-phenyl-2-hexenal is primarily used in the food industry as a flavoring agent due to its pleasant aroma. It is also utilized in the fragrance industry for its sweet and chocolate-like scent. Additionally, it has potential applications in cosmetic formulations and as an intermediate in organic synthesis .

Research on the interactions of 5-Methyl-2-phenyl-2-hexenal primarily focuses on its safety profile and potential toxicological effects when ingested or applied topically. Studies indicate that while it is generally recognized as safe at low concentrations, further research is needed to fully understand its metabolic pathways and long-term effects on human health .

Several compounds share structural similarities with 5-Methyl-2-phenyl-2-hexenal. Here are a few notable examples:

Compound NameStructure TypeUnique Features
BenzaldehydeAromatic aldehydeSimple structure; used widely in flavoring.
CinnamaldehydeAromatic aldehydeCharacteristic cinnamon flavor; used in food and cosmetics.
VanillinAromatic aldehydeKnown for its vanilla flavor; widely used in food products.
PhenylacetaldehydeAromatic aldehydeUsed in perfume and flavoring; has a floral note.

5-Methyl-2-phenyl-2-hexenal stands out due to its unique combination of sweet, chocolate-like aroma along with its structural complexity compared to simpler aromatic aldehydes like benzaldehyde .

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Density

0.970-0.976

UNII

935DI670UJ

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-: ACTIVE

Dates

Last modified: 11-23-2023

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